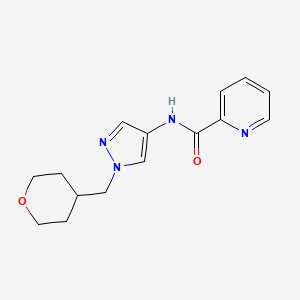

N-(1-((四氢-2H-吡喃-4-基)甲基)-1H-吡唑-4-基)吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazole carboxamide compounds involves the reaction of pyrazole carboxylic acid with amines in the presence of a catalyst such as TBTU and a base like diisopropyl ethylamine in acetonitrile at room temperature . Another related compound, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, was synthesized using asymmetric reductive amination directed by chiral amines, achieving high diastereofacial selectivity . These methods could potentially be adapted for the synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)picolinamide.

Molecular Structure Analysis

The molecular structure of N-(pyridin-2-yl)picolinamide derivatives has been characterized, with tetranickel complexes being confirmed by single-crystal X-ray diffraction . This suggests that the molecular structure of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)picolinamide could similarly be elucidated using X-ray crystallography to determine the coordination pattern and confirm the structure.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)picolinamide. However, the tetranickel clusters of N-(pyridin-2-yl)picolinamide derivatives were investigated in ethylene oligomerization, showing remarkable catalytic activities . This indicates that related compounds can participate in catalytic processes, which might also be true for the compound .

Physical and Chemical Properties Analysis

科学研究应用

化学和生物学研究

N-(1-((四氢-2H-吡喃-4-基)甲基)-1H-吡唑-4-基)吡啶甲酰胺及其相关化合物已在化学和生物学研究中得到探索。例如,合成了具有单负性双齿 N-N 配体的金(III)配合物,包括吡啶甲酰胺,并测试了其对人白血病和小鼠肿瘤细胞系的细胞毒性,显示出比顺铂略高的细胞毒性 (Fan, Yang, Ranford, & Vittal, 2003)。

磁性研究

在另一项研究中,一种类似于吡啶甲酰胺的配体用于形成全同四核 M(4)(M = Cu(II) 和 Ni(II))方形网格结构,其特征在于 X 射线结构分析和可变温度磁化率测量。这些研究有助于了解此类配合物的磁性 (Mandal, Roy, Konar, Jana, Ray, Das, Saha, El Fallah, Butcher, Chatterjee, Kar, 2011)。

发光研究

已经研究了涉及吡啶甲酰胺的化合物,包括其衍生物的发光特性。例如,一项研究探讨了 Eu(III) 和 Tb(III) 配合物与新型吡唑衍生物和 1,10-菲咯啉的发光特性,表明这些配合物表现出有效的发光 (Hu, Yin, Mi, Zhang, Luo, 2010)。

治疗应用

目前正在研究与吡啶甲酰胺相关的化合物在治疗上的潜在应用。例如,N-[(1R)-6-氯-2,3,4,9-四氢-1H-咔唑-1-基]-2-吡啶甲酰胺是一种潜在的人乳头瘤病毒感染治疗药物,其合成使用了涉及不对称还原胺化的关键步骤 (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie, Zhou, 2007)。

生化相互作用

此外,研究还探讨了吡啶甲酰胺衍生物与生物受体的分子相互作用。例如,研究了拮抗剂与 CB1 大麻素受体的分子相互作用,提供了对受体结合所需的立体结合相互作用和空间取向的见解 (Shim, Welsh, Cartier, Edwards, Howlett, 2002)。

安全和危害

属性

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(14-3-1-2-6-16-14)18-13-9-17-19(11-13)10-12-4-7-21-8-5-12/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSLBMNRHGFHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-tert-butylbenzyl)-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511480.png)

![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)

![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)